REACTION_CXSMILES
|
[F:1][CH:2]([F:21])[C:3]1[C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][C:6]([CH2:14][NH:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18])=[CH:5][N:4]=1.O.[OH-].[Li+].Cl>O1CCOCC1>[F:21][CH:2]([F:1])[C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]([CH2:14][NH:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18])=[CH:5][N:4]=1 |f:2.3|
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Name
|
|
Quantity
|
414 g
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Type
|
reactant
|
Smiles
|
FC(C1=NC=C(C=C1C(=O)OCC)CNC(C(C)C)=O)F
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Name
|
|
Quantity
|
4.97 L
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Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
2.48 L
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Type
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reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
125.6 g
|
Type
|
reactant
|
Smiles
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[OH-].[Li+]
|
Name
|
|
Quantity
|
1.16 L
|
Type
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reactant
|
Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
then stir the resulting mixture for 60 min at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Concentrate the 1,4-dioxane solution
|
Type
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TEMPERATURE
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Details
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to maintain temperature at less than 20° C. until the pH is 2
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
air dry for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
and then in a vacuum oven at 40° C. for 18 hours to give a white solid, (355.4 g, 94.7% yield)
|
Duration
|
18 h
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NC=C(C=C1C(=O)O)CNC(C(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |